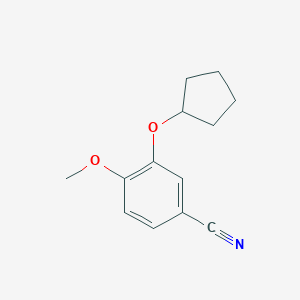

3-(Cyclopentyloxy)-4-methoxybenzonitrile

Description

Properties

IUPAC Name |

3-cyclopentyloxy-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBXUQZYMCKLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381395 | |

| Record name | 3-(Cyclopentyloxy)-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159783-16-1 | |

| Record name | 3-(Cyclopentyloxy)-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive protocol for the synthesis of 3-(Cyclopentyloxy)-4-methoxybenzonitrile, a key intermediate in the development of various therapeutic agents. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3] This document outlines the detailed experimental procedure, necessary reagents and equipment, and expected outcomes.

Reaction Scheme

The synthesis of this compound is achieved through the nucleophilic substitution reaction of 3-hydroxy-4-methoxybenzonitrile with a cyclopentyl halide, typically cyclopentyl bromide, in the presence of a base.[4] The reaction proceeds via an SN2 mechanism.[1][2]

Caption: Reaction scheme for the Williamson ether synthesis of this compound.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. Appropriate scaling and safety precautions should be considered for larger-scale production.

Materials and Equipment

| Reagents | Grade | Supplier |

| 3-Hydroxy-4-methoxybenzonitrile | ≥98% | Commercially Available |

| Cyclopentyl Bromide | ≥98% | Commercially Available |

| Potassium Carbonate (K₂CO₃), anhydrous | Fine powder | Commercially Available |

| Acetonitrile (CH₃CN), anhydrous | ≥99.8% | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Brine (saturated NaCl solution) | - | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Commercially Available |

| Equipment |

| Round-bottom flask with stir bar |

| Reflux condenser |

| Heating mantle with stirrer |

| Buchner funnel and filter flask |

| Separatory funnel |

| Rotary evaporator |

| Glass column for chromatography |

| Thin-layer chromatography (TLC) plates |

Reaction Procedure

The following workflow outlines the key steps in the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Steps:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-4-methoxybenzonitrile (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (10-15 mL per gram of starting material).

-

Addition of Alkyl Halide: While stirring the suspension, add cyclopentyl bromide (1.2 eq) to the flask at room temperature.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate using a Buchner funnel and wash the filter cake with a small amount of ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Quantitative Data Summary

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| 3-Hydroxy-4-methoxybenzonitrile | 149.15 | 1.0 |

| Cyclopentyl Bromide | 149.04 | 1.2 |

| Potassium Carbonate | 138.21 | 2.0 |

| This compound | 217.27 | (Theoretical) 1.0 |

Expected Yield: 75-90%

Characterization of Final Product

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Analysis Method | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, the proton on the carbon attached to the ether oxygen, and the protons of the cyclopentyl ring. The integration of these peaks should correspond to the number of protons. |

| ¹³C NMR | The spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the nitrile carbon, aromatic carbons, methoxy carbon, and cyclopentyl carbons. |

| Mass Spec. | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (217.27 g/mol ). |

| FTIR | The infrared spectrum should exhibit a characteristic absorption band for the nitrile (C≡N) group around 2220-2240 cm⁻¹ and C-O stretching vibrations for the ether linkages. |

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. Researchers are advised to adhere to standard laboratory safety practices when carrying out this procedure.

References

An In-depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzonitrile: A Key Intermediate in Phosphodiesterase 4 (PDE4) Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(cyclopentyloxy)-4-methoxybenzonitrile (CAS Number: 159783-16-1), a crucial chemical intermediate in the synthesis of selective phosphodiesterase 4 (PDE4) inhibitors. Due to the limited availability of direct experimental data for this specific compound, this document compiles information on its synthesis, putative properties based on analogous structures, and its role in the development of therapeutic agents. Detailed experimental protocols for its synthesis from commercially available precursors are provided, along with a discussion of its application in the synthesis of a potent PDE4 inhibitor. Furthermore, the underlying mechanism of action of PDE4 inhibitors is elucidated through a detailed signaling pathway diagram.

Chemical Identity and Properties

This compound is an aromatic organic compound featuring a benzonitrile core substituted with a methoxy group and a cyclopentyloxy group. These functional groups are pivotal for its role as a versatile building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value for this compound | Value for 4-Methoxybenzonitrile (Analogue)[1] | Value for 4-Hydroxy-3-methoxybenzonitrile (Analogue) |

| CAS Number | 159783-16-1[2][][4][5] | 874-90-8 | 4421-08-3 |

| Molecular Formula | C13H15NO2[2][][4][5] | C8H7NO | C8H7NO2 |

| Molecular Weight | 217.26 g/mol [] | 133.15 g/mol | 149.15 g/mol |

| IUPAC Name | This compound[] | 4-methoxybenzonitrile | 4-hydroxy-3-methoxybenzonitrile |

| Appearance | Not specified (likely a solid) | White crystalline powder[1] | Solid |

| Melting Point | Not specified | 55-62 °C[1] | 85-87 °C |

Note: Due to the absence of publicly available experimental data for this compound, data for structurally related compounds are provided for reference.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from the readily available 3-hydroxy-4-methoxybenzaldehyde (vanillin). The first step involves the alkylation of the phenolic hydroxyl group, followed by the conversion of the aldehyde group to a nitrile.

Workflow for the Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

This protocol is adapted from a known procedure for the synthesis of the aldehyde intermediate.

Materials:

-

3-hydroxy-4-methoxybenzaldehyde (54.9 g, 0.36 mol)

-

Absolute ethanol (400 mL)

-

Potassium hydroxide (40.4 g, 0.72 mol)

-

Potassium iodide (1.0 g, 0.01 mol)

-

Cyclopentyl bromide (77.0 mL, 0.72 mol)

-

Ethyl acetate

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

To a solution of 3-hydroxy-4-methoxybenzaldehyde in absolute ethanol, add potassium hydroxide, potassium iodide, and cyclopentyl bromide.

-

Heat the mixture to reflux for 48 hours.

-

After completion, cool the reaction to room temperature and concentrate it to a syrup.

-

Dissolve the resulting residue in ethyl acetate and wash sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

-

Dry the organic fraction over anhydrous sodium sulfate and concentrate to dryness.

-

Purify the resulting amber syrup by liquid chromatography over silica gel using 20% ethyl ether in hexane as an eluent to yield the analytically pure oil.

Experimental Protocol: Conversion to this compound

This is a general procedure for the conversion of an aldehyde to a nitrile.

Materials:

-

3-(Cyclopentyloxy)-4-methoxybenzaldehyde

-

Hydroxylamine hydrochloride

-

A dehydrating agent such as acetic anhydride, phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2).

-

An appropriate solvent (e.g., pyridine, DMF)

Procedure:

-

Oxime Formation: Dissolve 3-(cyclopentyloxy)-4-methoxybenzaldehyde in a suitable solvent. Add hydroxylamine hydrochloride and a base (if necessary, e.g., pyridine) and stir at room temperature until the formation of the intermediate benzaldoxime is complete (monitored by TLC).

-

Dehydration: To the solution containing the benzaldoxime, add a dehydrating agent (e.g., acetic anhydride) and heat the mixture. The reaction progress should be monitored by TLC.

-

Work-up: Once the reaction is complete, cool the mixture and pour it into ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude benzonitrile.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Characterization (Representative Data)

Table 2: Representative ¹H NMR and ¹³C NMR Data for Benzonitrile Analogues

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-Methoxybenzonitrile | CDCl₃ | 7.58 (d, 2H), 6.95 (d, 2H), 3.86 (s, 3H) | 159.4, 130.1, 124.2, 119.1, 118.6, 116.6, 112.9, 55.3 |

| 3-Methoxybenzonitrile | CDCl₃ | 7.37 (t, 1H), 7.23 (d, 1H), 7.13 (d, 2H), 3.83 (s, 3H) | Not available |

Table 3: Representative IR and MS Data for Benzonitrile Analogues

| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |

| Benzonitrile | 3066, 3078 (C-H aromatic stretch), 2229 (C≡N stretch) | 103 (M+), 76 |

| 4-Methoxybenzonitrile | 3068 (C-H aromatic stretch), 2219 (C≡N stretch) | 133 (M+), 118, 90 |

Application in Drug Development: Synthesis of a PDE4 Inhibitor

This compound is a valuable intermediate for the synthesis of potent and selective phosphodiesterase 4 (PDE4) inhibitors. One such inhibitor is 7-[3-(cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one . The synthesis of this class of compounds highlights the utility of the title compound in constructing the core pharmacophore required for PDE4 inhibition.

Synthetic Scheme Overview

Caption: General synthetic route to a PDE4 inhibitor.

The synthesis of 7-[3-(cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one involves a multi-step sequence where the benzonitrile moiety is transformed and incorporated into the final pyrrolizidinone structure. A key strategy involves the use of the corresponding nitroalkene derived from 3-(cyclopentyloxy)-4-methoxybenzaldehyde in a stereoselective [4+2] cycloaddition, followed by reductive domino transformations to construct the final heterocyclic system[6].

Mechanism of Action: PDE4 Signaling Pathway

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), converting it to the inactive adenosine monophosphate (AMP). Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in inflammation and other cellular processes. By increasing cAMP levels, PDE4 inhibitors exert anti-inflammatory effects.

Caption: PDE4 signaling pathway and the mechanism of inhibition.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel PDE4 inhibitors for the treatment of inflammatory diseases. While direct and comprehensive experimental data on the compound itself is sparse, its synthesis is achievable through established chemical transformations. This guide provides researchers and drug development professionals with a foundational understanding of its synthesis, putative properties, and its critical role in the construction of therapeutically relevant molecules. Further research into this and similar intermediates will likely accelerate the discovery of new and improved PDE4-targeted therapies.

References

- 1. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | VSNCHEM [vsnchem.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. 159783-16-1|this compound|BLD Pharm [bldpharm.com]

- 6. Synthesis of PDE IVb Inhibitors. 3. Synthesis of (+)-, (-)-, and (±)-7-[3-(cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one via reductive domino transformations of 3-β-carbomethoxyethyl-substituted six-membered cyclic nitronates - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Cyclopentyloxy)-4-methoxybenzonitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-(Cyclopentyloxy)-4-methoxybenzonitrile, a key intermediate in the development of various therapeutic agents.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C13H15NO2 | [][2] |

| Molecular Weight | 217.26 g/mol | [] |

| IUPAC Name | This compound | [] |

| CAS Number | 159783-16-1 |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, starting from isovanillin. The general synthetic route involves the etherification of the hydroxyl group, followed by the conversion of the aldehyde functionality to a nitrile.

Step 1: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

This initial step involves the alkylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with a cyclopentyl halide.

Materials:

-

3-hydroxy-4-methoxybenzaldehyde (isovanillin)

-

Cyclopentyl bromide

-

Anhydrous potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

Protocol:

-

To a solution of isovanillin in DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add cyclopentyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(cyclopentyloxy)-4-methoxybenzaldehyde.

-

Purify the crude product by column chromatography.

Step 2: Oximation of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

The aldehyde is then converted to its corresponding oxime.

Materials:

-

3-(Cyclopentyloxy)-4-methoxybenzaldehyde

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Sodium hydroxide (NaOH) or a suitable base

-

Ethanol

Protocol:

-

Dissolve 3-(cyclopentyloxy)-4-methoxybenzaldehyde in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent.

-

Dry the combined organic extracts and concentrate to yield the 3-(cyclopentyloxy)-4-methoxybenzaldehyde oxime.

Step 3: Dehydration of Oxime to this compound

The final step is the dehydration of the oxime to the target nitrile.

Materials:

-

3-(Cyclopentyloxy)-4-methoxybenzaldehyde oxime

-

Acetic anhydride or other dehydrating agents (e.g., thionyl chloride, phosphorus pentoxide)[3][4]

Protocol:

-

Heat the 3-(cyclopentyloxy)-4-methoxybenzaldehyde oxime with an excess of acetic anhydride at reflux for 2-3 hours.[4]

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Cool the reaction mixture and carefully pour it into ice-cold water to hydrolyze the excess acetic anhydride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude this compound by recrystallization or column chromatography.

Analytical Methods

The identity and purity of this compound can be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide on the Spectral Data of 3-(Cyclopentyloxy)-4-methoxybenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The spectral data presented in this document for 3-(Cyclopentyloxy)-4-methoxybenzonitrile (CAS No. 159783-16-1) is predicted data, as experimentally obtained spectra are not publicly available at the time of this writing. Predicted data provides a valuable reference for spectral interpretation, impurity identification, and quality control.

Introduction

This compound is a substituted aromatic nitrile of interest in medicinal chemistry and materials science. Accurate characterization of its molecular structure is paramount for its application. This guide provides a detailed overview of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standard experimental protocols for the acquisition of such data, serving as a comprehensive resource for researchers.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on computational algorithms and provide an estimation of the expected spectral features.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | ~7.2 - 7.3 | d | 1H |

| H-5 | ~6.9 - 7.0 | d | 1H |

| H-6 | ~7.1 - 7.2 | dd | 1H |

| O-CH (Cyclopentyl) | ~4.8 - 4.9 | m | 1H |

| O-CH ₂ (Cyclopentyl) | ~1.8 - 2.0 | m | 4H |

| CH ₂ (Cyclopentyl) | ~1.6 - 1.8 | m | 4H |

| O-CH ₃ | ~3.9 | s | 3H |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. d: doublet, dd: doublet of doublets, m: multiplet, s: singlet.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon | Predicted Chemical Shift (ppm) |

| C-CN | ~118 |

| C-1 | ~104 |

| C-2 | ~115 |

| C-3 | ~150 |

| C-4 | ~155 |

| C-5 | ~112 |

| C-6 | ~125 |

| O-C H(Cyclopentyl) | ~82 |

| O-C H₂(Cyclopentyl) | ~33 |

| C H₂(Cyclopentyl) | ~24 |

| O-C H₃ | ~56 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Predicted IR Spectral Data

Table 3: Predicted Infrared Absorption Frequencies for this compound.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2230 - 2220 | Strong |

| C-H (Aromatic) | ~3100 - 3000 | Medium |

| C-H (Aliphatic) | ~2960 - 2850 | Strong |

| C=C (Aromatic) | ~1600, ~1500 | Medium-Strong |

| C-O (Aryl Ether) | ~1250 | Strong |

| C-O (Alkyl Ether) | ~1100 | Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted m/z Peaks for this compound.

| m/z | Predicted Relative Intensity (%) | Proposed Fragment |

| 217 | 100 | [M]⁺ (Molecular Ion) |

| 202 | 40 | [M - CH₃]⁺ |

| 149 | 80 | [M - C₅H₉O]⁺ |

| 134 | 60 | [M - C₅H₉O - CH₃]⁺ |

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-10 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Data Acquisition (EI mode):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Speed: 1-2 scans/second.

-

-

Data Processing: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualization of Workflow

The following diagram illustrates the general workflow from a known chemical structure to the analysis of its spectral data.

Caption: Workflow for Spectral Data Acquisition and Analysis.

13C NMR Analysis of 3-(Cyclopentyloxy)-4-methoxybenzonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-(Cyclopentyloxy)-4-methoxybenzonitrile. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed protocol for analysis and a predicted spectral data summary.

Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry. Its structural elucidation is critical for confirming its identity and purity. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule.[1] This guide outlines the predicted 13C NMR chemical shifts for this compound and provides a standardized experimental protocol for its analysis.

Predicted 13C NMR Data

Due to the absence of publicly available experimental 13C NMR data for this compound, the following chemical shifts have been predicted based on established substituent effects on the benzene ring and known chemical shifts for analogous structures, including substituted benzonitriles.[2][3][4] The chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| C1 (C-CN) | ~104 | Singlet (s) |

| C2 (C-H) | ~112 | Doublet (d) |

| C3 (C-O-Cyclopentyl) | ~150 | Singlet (s) |

| C4 (C-OCH3) | ~155 | Singlet (s) |

| C5 (C-H) | ~114 | Doublet (d) |

| C6 (C-H) | ~126 | Doublet (d) |

| CN (Nitrile) | ~119 | Singlet (s) |

| OCH3 | ~56 | Quartet (q) |

| C1' (Cyclopentyl) | ~81 | Doublet (d) |

| C2'/C5' (Cyclopentyl) | ~33 | Triplet (t) |

| C3'/C4' (Cyclopentyl) | ~24 | Triplet (t) |

Note: These are predicted values and may vary from experimental results. The multiplicity is predicted based on a proton-coupled spectrum.

Experimental Protocols

The following section details the methodology for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation

-

Dissolution: Dissolve approximately 10-50 mg of the synthesized and purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).[5] The choice of solvent should be based on the solubility of the compound and its non-interference with the spectral region of interest.

-

Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.0 ppm.[1]

NMR Data Acquisition

The following parameters are recommended for a standard proton-decoupled 13C NMR experiment on a 400 MHz or 500 MHz spectrometer.[5][6]

Table 2: Recommended NMR Acquisition Parameters

| Parameter | Value |

| Spectrometer Frequency | 100 or 125 MHz |

| Pulse Sequence | zgpg30 (or equivalent) |

| Relaxation Delay (d1) | 2.0 seconds |

| Acquisition Time (aq) | 1.0 - 2.0 seconds |

| Number of Scans (ns) | 1024 (or as needed for S/N) |

| Spectral Width (sw) | 200-250 ppm |

| Temperature | 298 K |

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation.

-

Phasing: Manually phase the resulting spectrum to obtain a pure absorption lineshape for all peaks.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).[7]

-

Peak Picking: Identify and label the chemical shift of each peak.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the 13C NMR analysis of an organic compound.

Caption: A flowchart outlining the key stages of 13C NMR analysis.

Logical Relationship of Substituent Effects

The predicted chemical shifts are based on the additive effects of the substituents on the benzonitrile core. The following diagram illustrates the electronic influence of the cyclopentyloxy and methoxy groups on the aromatic ring.

Caption: Influence of substituents on the benzonitrile core's 13C NMR shifts.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. sid.ir [sid.ir]

- 5. rsc.org [rsc.org]

- 6. chem.uiowa.edu [chem.uiowa.edu]

- 7. repositorio.uam.es [repositorio.uam.es]

An In-depth Technical Guide on the Mechanism of Action of 3-(Cyclopentyloxy)-4-methoxybenzonitrile as a PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of 3-(Cyclopentyloxy)-4-methoxybenzonitrile as a selective inhibitor of phosphodiesterase 4 (PDE4). While direct quantitative and structural data for this specific benzonitrile derivative are not extensively available in the public domain, its mechanism can be inferred from the well-established pharmacology of the 3-(cyclopentyloxy)-4-methoxyphenyl pharmacophore, a cornerstone of numerous potent and selective PDE4 inhibitors. This document synthesizes the current understanding of how this chemical moiety interacts with the PDE4 active site, the downstream consequences of this inhibition on intracellular signaling, and detailed protocols for its experimental evaluation.

Introduction to PDE4 and Its Role in Cellular Signaling

Phosphodiesterase 4 (PDE4) is a superfamily of enzymes that play a crucial role in intracellular signal transduction by specifically hydrolyzing the second messenger, cyclic adenosine monophosphate (cAMP).[1] By converting cAMP to its inactive form, 5'-adenosine monophosphate (5'-AMP), PDE4 enzymes regulate the magnitude and duration of cAMP-mediated signaling pathways.[2] These pathways are integral to a multitude of cellular processes, particularly in inflammatory and immune cells.[2]

The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 distinct isoforms through alternative splicing.[2][3] These isoforms are differentially expressed across various cell types and are localized to specific subcellular compartments, allowing for precise control of cAMP signaling.[2] The catalytic domain of PDE4 isoforms is highly conserved, making it a challenging target for developing subtype-selective inhibitors.[4]

Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[2] This activation cascade ultimately modulates the transcription of various genes, leading to a broad range of anti-inflammatory and immunomodulatory effects.[2][5] Consequently, PDE4 has emerged as a significant therapeutic target for inflammatory conditions including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[2][3]

The PDE4-cAMP Signaling Pathway and Point of Inhibition

The canonical PDE4-cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the stimulation of adenylyl cyclase and the subsequent conversion of ATP to cAMP. This compound, as a PDE4 inhibitor, intervenes at the point of cAMP degradation.

Molecular Mechanism of Action

Binding to the PDE4 Active Site

The inhibitory activity of compounds containing the 3-(cyclopentyloxy)-4-methoxyphenyl scaffold is attributed to their specific binding within the catalytic domain of the PDE4 enzyme. This active site is characterized by a deep hydrophobic pocket, which is crucial for the recognition of the cAMP substrate and competitive inhibitors.[2] Molecular modeling and structure-activity relationship (SAR) studies of related compounds, such as rolipram, have elucidated the key interactions.[2]

The active site of PDE4 contains two critical sub-pockets, often referred to as Q1 and Q2.[2] The 3-(cyclopentyloxy)-4-methoxyphenyl moiety of the inhibitor is positioned to take advantage of these hydrophobic pockets. Specifically:

-

The 4-methoxy group is thought to occupy the Q1 pocket .

-

The bulkier 3-cyclopentyloxy group fits into the larger Q2 pocket .[2]

These interactions are primarily hydrophobic in nature and are essential for the high affinity and selectivity of this class of inhibitors. The nitrile group of this compound likely engages in polar interactions within the active site, potentially with conserved residues or water molecules, further contributing to its binding affinity. While specific crystallographic data for this benzonitrile derivative is not available, its structural similarity to other potent inhibitors suggests a comparable binding mode.

Downstream Cellular Effects

By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. The elevated cAMP levels activate PKA and EPAC, which in turn phosphorylate a variety of downstream targets, including transcription factors like cAMP response element-binding protein (CREB).[5] This cascade of events culminates in the modulation of gene expression, characteristically leading to the suppression of pro-inflammatory mediators and an increase in anti-inflammatory cytokines.[2]

Quantitative Analysis of PDE4 Inhibition

Table 1: In Vitro Inhibitory Activity of Reference PDE4 Inhibitors

| Compound | PDE4 Subtype | IC50 (nM) | Reference(s) |

| Roflumilast | PDE4B | 0.84 | [2] |

| Roflumilast | PDE4D | 0.68 | [2] |

| Apremilast | PDE4 | 74 | [2] |

| Piclamilast | PDE4B | 0.041 | |

| Piclamilast | PDE4D | 0.021 | |

| SCH 351591 | PDE4 | 58 | [2] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.

Experimental Protocols

The following sections provide detailed methodologies for assessing the inhibitory activity of this compound against PDE4 and its effects on cellular cAMP levels.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the in vitro potency (IC50) of a test compound against a recombinant PDE4 enzyme.[5][6]

Principle: The assay measures the change in polarization of a fluorescently labeled cAMP (FAM-cAMP) upon its hydrolysis by PDE4. The small, free-rotating FAM-cAMP has a low FP value. When hydrolyzed to 5'-AMP, a binding agent in the assay mix captures the product, forming a larger, slower-tumbling complex with a high FP value. An inhibitor will prevent this hydrolysis, resulting in a low FP signal.

Materials:

-

Recombinant human PDE4 enzyme (e.g., PDE4B)

-

FAM-cAMP substrate

-

PDE Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

-

Binding Agent (specific to the assay kit)

-

This compound (test compound)

-

Roflumilast or Rolipram (positive control)

-

DMSO

-

384-well, low-volume, black, non-binding surface microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound and positive control in DMSO, starting from a high concentration (e.g., 10 mM).

-

Assay Plate Preparation: Add 2 µL of the diluted compounds, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer to the desired working concentration. Add 10 µL of the diluted enzyme to each well (except for "no enzyme" controls).

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

-

Reaction Initiation: Prepare a solution of FAM-cAMP in assay buffer. Add 8 µL of this solution to all wells to start the enzymatic reaction.

-

Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.

-

Reaction Termination and Binding: Add the Binding Agent solution as per the manufacturer's instructions to stop the reaction and bind the hydrolyzed product.

-

Final Incubation: Incubate for at least 60 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate filters for fluorescein.

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the high (enzyme + DMSO) and low (no enzyme or maximum inhibition) controls.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic curve.

Cell-Based cAMP Measurement Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay to measure changes in intracellular cAMP levels in response to treatment with this compound.[7]

Principle: This is a competitive immunoassay.[7] Free cAMP produced by the cells competes with a fluorescently labeled cAMP tracer (e.g., Eu-cAMP) for binding to an anti-cAMP antibody coupled to an acceptor fluorophore (e.g., ULight).[7] When the tracer binds to the antibody, FRET occurs. An increase in cellular cAMP displaces the tracer from the antibody, leading to a decrease in the FRET signal, which is proportional to the amount of cAMP produced.[7]

Materials:

-

A suitable cell line (e.g., HEK293 cells)

-

Cell culture medium and reagents

-

This compound (test compound)

-

Forskolin (a direct adenylyl cyclase activator)

-

TR-FRET cAMP assay kit (containing Eu-cAMP tracer, ULight-anti-cAMP antibody, and lysis/detection buffer)

-

384-well white microplates

-

TR-FRET compatible microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 384-well white plate at an optimized density and allow them to attach overnight.[8]

-

Compound Treatment: Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 30-60 minutes).

-

Cell Stimulation: Stimulate the cells with an agonist or forskolin to induce cAMP production. Incubate for a defined period (e.g., 30 minutes).

-

Cell Lysis and Detection: Add the Eu-cAMP tracer and ULight-anti-cAMP antibody, prepared in the provided lysis/detection buffer, to each well.[7]

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow for cell lysis and the competitive binding reaction to reach equilibrium.

-

Data Acquisition: Measure the TR-FRET signal at the appropriate emission wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) on a compatible plate reader.[7]

Data Analysis:

-

Calculate the TR-FRET ratio (e.g., Emission665nm / Emission615nm).

-

Generate a cAMP standard curve using the provided standards.

-

Convert the TR-FRET ratios from the experimental wells into cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the inhibitor concentration to determine the EC50 (the concentration of inhibitor that produces a half-maximal increase in cAMP).

Conclusion

This compound is a putative PDE4 inhibitor that leverages the well-characterized 3-(cyclopentyloxy)-4-methoxyphenyl pharmacophore. Its mechanism of action is predicated on the competitive inhibition of the PDE4 catalytic site, leading to an accumulation of intracellular cAMP and the subsequent activation of anti-inflammatory signaling pathways. While direct experimental validation for this specific molecule is needed, the extensive research on structurally related compounds provides a robust framework for understanding its biological activity and for its further development as a potential therapeutic agent. The experimental protocols detailed herein offer a clear path for the comprehensive in vitro and cell-based characterization of this and other novel PDE4 inhibitors.

References

- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Subtype selectivity in phosphodiesterase 4 (PDE4): a bottleneck in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. revvity.com [revvity.com]

A Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzonitrile as a Precursor for Phosphodiesterase-4 (PDE4) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase-4 (PDE4) is a critical enzyme family that regulates intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP), a vital second messenger. The inhibition of PDE4 has emerged as a significant therapeutic strategy for a multitude of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[1] By blocking the degradation of cAMP, PDE4 inhibitors increase its intracellular concentration, leading to the suppression of inflammatory responses.

Central to the synthesis of many potent and selective PDE4 inhibitors is the catechol ether moiety. 3-(Cyclopentyloxy)-4-methoxybenzonitrile is a key chemical intermediate that serves as a foundational building block for this critical pharmacophore. Its structure provides the necessary arrangement for effective interaction with the hydrophobic pockets of the PDE4 active site. This technical guide explores the role of this compound as a precursor, detailing the relevant signaling pathways, synthetic routes, and the experimental protocols used to evaluate the resulting inhibitors.

The Role of PDE4 in Cellular Signaling

PDE4 enzymes are the most prevalent PDE isoforms within immune and inflammatory cells. Their primary function is to inactivate cAMP by hydrolyzing it to adenosine 5'-monophosphate (AMP), thus terminating cAMP-mediated signaling pathways.

Mechanism of Action of PDE4 Inhibitors:

-

Inhibition of cAMP Hydrolysis: PDE4 inhibitors directly bind to the active site of the PDE4 enzyme, preventing it from breaking down cAMP.

-

Elevation of Intracellular cAMP: This inhibition leads to an accumulation of intracellular cAMP.

-

Downstream Signaling: Elevated cAMP levels activate downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).

-

Anti-Inflammatory Response: Activation of PKA and EPAC leads to a cascade of events, including the phosphorylation of the cAMP-responsive element-binding protein (CREB), which ultimately suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-17) and promotes the synthesis of anti-inflammatory cytokines.[2][3]

This compound: A Key Precursor

This benzonitrile derivative is a valuable starting material in medicinal chemistry due to the presence of the 3-(cyclopentyloxy)-4-methoxy phenyl group, which is a key structural feature in several potent PDE4 inhibitors, including Piclamilast and Roflumilast.[4]

Table 1: Physicochemical Properties of the Precursor and Key Intermediate

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 159783-16-1 | C₁₃H₁₅NO₂ | 217.26 |

| 3-(Cyclopentyloxy)-4-methoxybenzoic acid | 144036-17-9 | C₁₃H₁₆O₄ | 236.27 |

The nitrile group of this compound is a versatile functional group that can be readily converted into a carboxylic acid. This acid can then be activated, typically as an acid chloride, for subsequent coupling with an appropriate amine to form the final amide-containing PDE4 inhibitor.

Prominent PDE4 Inhibitors and Potency

The catechol ether structure, for which this compound is a precursor, is present in many highly potent PDE4 inhibitors. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: Potency of Selected PDE4 Inhibitors

| Compound | PDE4 Subtype(s) | IC₅₀ | Reference |

|---|---|---|---|

| Roflumilast | PDE4B / PDE4D | 0.84 nM / 0.68 nM | [4] |

| Apremilast | PDE4 | 74 nM | [4] |

| Piclamilast | PDE4B / PDE4D | 41 pM / 21 pM | [4] |

| Crisaborole | PDE4 | 750 nM (0.75 µM) | [5][6] |

| Rolipram | PDE4 | ~109 nM |[7] |

Note: IC₅₀ values can vary depending on the specific assay conditions and PDE4 isoform used.

Experimental Protocols

A. Synthesis of Piclamilast

Piclamilast is a second-generation PDE4 inhibitor that can be synthesized from intermediates derived from this compound. The final step involves the formation of an amide bond.

Protocol: Amide Coupling to form Piclamilast

-

Reactant Preparation: In a suitable reaction vessel, suspend 4-amino-3,5-dichloropyridine and a base (e.g., potassium tert-butoxide) in an appropriate anhydrous solvent (e.g., dimethylformamide).

-

Addition of Acid Chloride: Slowly add a solution of 3-(cyclopentyloxy)-4-methoxybenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the suspension while stirring vigorously. Maintain the reaction temperature between 15-40°C.

-

Reaction Monitoring: Monitor the reaction for completion using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, slowly add water to the mixture. Adjust the pH to 2-3 with an acid (e.g., hydrochloric acid) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and dry under a vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system to yield pure 3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridinyl)-4-methoxybenzamide (Piclamilast).

B. In Vitro Evaluation: Fluorescence Polarization (FP) Assay

The Fluorescence Polarization (FP) assay is a robust, homogeneous method suitable for high-throughput screening of PDE4 inhibitors.[8][9][10]

Assay Principle: The assay measures the change in the rotational speed of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).

-

Low FP: In the absence of PDE4 activity (or in the presence of a potent inhibitor), the small FAM-cAMP tumbles rapidly in solution, resulting in low fluorescence polarization.

-

High FP: When PDE4 is active, it hydrolyzes FAM-cAMP to FAM-AMP. A proprietary binding agent in the assay kit then binds to the phosphate group of the resulting FAM-AMP, forming a large molecular complex. This complex tumbles slowly, leading to a high fluorescence polarization signal.[10]

Detailed Protocol: Fluorescence Polarization (FP) Assay [8][10]

-

Compound Preparation: Prepare serial dilutions of the test inhibitor and a positive control (e.g., Roflumilast) in DMSO. Further dilute these in the assay buffer to the desired final concentrations. The final DMSO concentration should typically be kept below 1%.

-

Assay Plate Preparation (384-well format):

-

Add 5 µL of the diluted test compound, positive control, or vehicle (DMSO in assay buffer for 0% and 100% inhibition controls) to the appropriate wells.

-

-

Enzyme Addition:

-

Dilute recombinant human PDE4 enzyme in cold assay buffer to a pre-determined optimal concentration.

-

Add 5 µL of the diluted enzyme solution to all wells except the "no enzyme" control wells.

-

-

Reaction Initiation:

-

Prepare a working solution of the fluorescently labeled cAMP substrate (FAM-cAMP) in assay buffer.

-

Initiate the reaction by adding 10 µL of the substrate solution to all wells. The final reaction volume is 20 µL.

-

-

Incubation: Gently mix the plate and incubate for 60 minutes at room temperature.

-

Reaction Termination and Detection:

-

Add 10 µL of the prepared Binding Agent solution to all wells to stop the reaction.

-

Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow for binding.

-

-

Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters (e.g., λex ≈ 485 nm, λem ≈ 530 nm).

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the high and low controls. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

C. Analytical Characterization

The purity and identity of the synthesized inhibitors must be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A well-developed reversed-phase HPLC method can separate the final product from any remaining starting materials or by-products.[11]

-

Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is used to confirm the molecular weight of the synthesized compound, providing crucial evidence for its structural identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of the final compound and all synthetic intermediates.

Conclusion

This compound is a highly valuable and versatile precursor in the development of potent phosphodiesterase-4 inhibitors. Its core structure is integral to the pharmacophore responsible for high-affinity binding to the PDE4 enzyme. A thorough understanding of its synthetic transformations, coupled with robust in vitro and analytical protocols, is essential for researchers and scientists working to discover and develop novel anti-inflammatory therapeutics targeting the PDE4 pathway. The methodologies and data presented in this guide provide a foundational framework for professionals in the field of drug development.

References

- 1. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jddonline.com [jddonline.com]

- 6. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-(Cyclopentyloxy)-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Cyclopentyloxy)-4-methoxybenzonitrile. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted solubility based on its chemical structure and the known properties of related compounds. Furthermore, it offers detailed experimental protocols for researchers to determine its solubility in various solvents, a critical step in drug development and chemical research.

Introduction to this compound

This compound is an aromatic organic compound with the molecular formula C₁₃H₁₅NO₂.[] Its structure features a benzonitrile core substituted with a methoxy group and a cyclopentyloxy group. The presence of the polar cyano (-C≡N) and ether (-O-) functionalities, combined with the non-polar carbocyclic and aromatic rings, suggests a nuanced solubility profile. Understanding this profile is essential for its application in areas such as medicinal chemistry, materials science, and organic synthesis.

Predicted Solubility Profile

The parent compound, benzonitrile, is slightly soluble in water but miscible with many common organic solvents.[4][5] The introduction of the cyclopentyloxy and methoxy groups to the benzonitrile structure increases its molecular weight and lipophilicity. The bulky, non-polar cyclopentyloxy group is expected to decrease its solubility in polar solvents like water, while the methoxy group may slightly enhance polarity.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The large non-polar cyclopentyloxy and aromatic moieties are expected to dominate, leading to poor solvation by highly polar, hydrogen-bonding solvents.[3] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Soluble to Very Soluble | These solvents can effectively solvate the polar nitrile and ether groups without the steric hindrance of hydrogen bonding, while also accommodating the non-polar parts of the molecule. Benzonitrile itself is very soluble in acetone.[5] |

| Non-Polar | Hexane, Toluene, Diethyl Ether, Dichloromethane (DCM) | Soluble to Very Soluble | The significant non-polar character of the cyclopentyloxy and benzene rings suggests good solubility in non-polar and weakly polar organic solvents.[2] Benzonitrile is miscible with diethyl ether and soluble in benzene and carbon tetrachloride.[5] |

| Acidic/Basic (Aqueous) | 5% Aqueous HCl, 5% Aqueous NaOH | Likely Insoluble | The molecule does not possess strongly acidic or basic functional groups that would be protonated or deprotonated to form a more soluble salt in acidic or basic aqueous solutions.[6] |

Note: This table presents predicted solubilities and should be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

To obtain quantitative and accurate solubility data, a systematic experimental approach is necessary. The following protocols outline standard methods for determining the solubility of a solid organic compound like this compound.

This initial screening provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, toluene, DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure: [7]

-

Place approximately 10-20 mg of this compound into a small test tube.

-

Add the selected solvent dropwise, starting with 0.5 mL.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid against a contrasting background.

-

If the solid has not fully dissolved, continue to add the solvent in 0.5 mL increments, vortexing after each addition, up to a total volume of 3 mL.

-

Record the compound as "soluble," "partially soluble," or "insoluble" at an approximate concentration.

This is a widely accepted method for determining thermodynamic solubility.

Materials:

-

This compound

-

Chosen solvent

-

Analytical balance

-

Scintillation vials or flasks with sealed caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial, ensuring there will be undissolved solid after equilibration.

-

Accurately pipette a known volume of the solvent into the vial.

-

Seal the vial and place it in a constant temperature shaker bath (e.g., 25 °C) to equilibrate. The time to reach equilibrium should be determined empirically but is typically 24-72 hours.

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove all undissolved solids.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound in the filtrate using a pre-validated HPLC or UV-Vis method against a standard curve.

-

The solubility is expressed in units such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the quantitative solubility of an organic compound.

Caption: General workflow for quantitative solubility determination.

Conclusion

While experimental data on the solubility of this compound is scarce, its molecular structure suggests it is likely to be soluble in a range of polar aprotic and non-polar organic solvents, with poor solubility in aqueous and polar protic media. For drug development professionals and researchers, the provided experimental protocols offer a robust framework for determining precise solubility values, which are crucial for formulation, purification, and various other applications. The systematic approach outlined in this guide will enable the generation of reliable data to support further research and development involving this compound.

References

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

In Vitro Evaluation of 3-(Cyclopentyloxy)-4-methoxybenzonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of 3-(cyclopentyloxy)-4-methoxybenzonitrile and its derivatives, a class of compounds predominantly investigated for their potent inhibitory effects on phosphodiesterase 4 (PDE4). This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction: Targeting Phosphodiesterase 4

This compound derivatives have emerged as a significant area of research in drug discovery, primarily due to their activity as inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a crucial enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger involved in numerous cellular processes, including inflammation and memory. By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn modulates downstream signaling pathways, leading to anti-inflammatory effects and potential cognitive enhancement.

The core structure, featuring a cyclopentyloxy and a methoxy group on a benzonitrile scaffold, has been subjected to extensive medicinal chemistry efforts to optimize potency, selectivity for PDE4 isoforms (A, B, C, and D), and pharmacokinetic properties. This guide focuses on the in vitro methodologies used to characterize these derivatives and the key findings from these studies.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of selected this compound derivatives against PDE4 enzymes and their effects on cellular inflammatory responses.

Table 1: PDE4 Inhibitory Activity of Selected Derivatives

| Compound ID | PDE4 Isoform | IC50 (µM) | Reference Compound | IC50 (µM) |

| GEBR-7b | PDE4D3 | 1.91 | Rolipram | - |

| GEBR-11b | PDE4D3 | 0.19 | Rolipram | - |

| GEBR-54 | PDE4D3 | 4.6 | Rolipram | - |

| GEBR-32a | PDE4D3 | 1.0 | Rolipram | - |

| Compound 12 | PDE4D | 0.24 | Berberine | - |

| LASSBio-448 | PDE4A | 0.7 | Rolipram | - |

| PDE4B | 1.4 | |||

| PDE4C | 1.1 | |||

| PDE4D | 4.7 |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data is compiled from multiple sources. A hyphen (-) indicates that the data was not provided in the cited literature.

Table 2: Inhibition of TNF-α Production in LPS-Stimulated RAW264.7 Cells

| Compound ID | Concentration (µM) | % Inhibition of TNF-α | Reference Compound | % Inhibition of TNF-α |

| Compound 5 | - | Most potent in series | - | - |

| Compound 6 | - | Most potent in series | - | - |

Note: Specific IC50 values for TNF-α inhibition by these specific derivatives are not consistently reported in the public domain. The studies describe these compounds as the most potent within their respective series.[1][2]

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound derivatives is the inhibition of PDE4, which leads to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), culminating in the suppression of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α).

Caption: PDE4 Inhibition Signaling Pathway.

The in vitro evaluation of these compounds typically follows a standardized workflow, beginning with the synthesis of the derivatives, followed by biochemical and cell-based assays to determine their potency and efficacy.

Caption: In Vitro Evaluation Workflow.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

PDE4 Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency (IC50) of the test compounds against specific PDE4 isoforms.

Materials:

-

Recombinant human PDE4 isoforms (PDE4A, PDE4B, PDE4C, PDE4D)

-

[³H]-cAMP (specific activity ~25-35 Ci/mmol)

-

Snake venom nucleotidase (from Crotalus atrox)

-

Anion exchange resin (e.g., Dowex 1x8)

-

Assay buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol (DTT)

-

Test compounds dissolved in DMSO

-

Scintillation cocktail and vials

-

Microplate and scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

In a microplate, add the assay buffer, the test compound dilution (or vehicle for control), and the recombinant PDE4 enzyme.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the reaction by adding [³H]-cAMP to a final concentration of 1 µM.

-

Incubate the reaction mixture for 20 minutes at 30°C. The incubation time should be optimized to ensure that less than 20% of the substrate is hydrolyzed in the control wells.

-

Stop the reaction by boiling the microplate for 2 minutes, followed by cooling on ice.

-

Add snake venom nucleotidase and incubate for a further 10 minutes at 30°C to convert the [³H]-AMP to [³H]-adenosine.

-

Add a slurry of the anion exchange resin to bind the unreacted [³H]-cAMP.

-

Centrifuge the microplate to pellet the resin.

-

Transfer an aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value using non-linear regression analysis.

Intracellular cAMP Measurement Assay

Objective: To measure the effect of PDE4 inhibitors on intracellular cAMP levels in a cellular context.

Materials:

-

A suitable cell line (e.g., HEK293, U937)

-

Cell culture medium and supplements

-

Forskolin (an adenylyl cyclase activator)

-

Test compounds dissolved in DMSO

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

Microplate reader compatible with the chosen assay kit

Procedure:

-

Seed the cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.

-

The following day, replace the culture medium with serum-free medium containing the test compounds at various concentrations. Incubate for 30-60 minutes.

-

Stimulate the cells with a sub-maximal concentration of forskolin (e.g., 1 µM) to induce cAMP production. Incubate for a further 15-30 minutes.

-

Lyse the cells according to the protocol of the chosen cAMP assay kit.

-

Measure the cAMP concentration in the cell lysates using the assay kit and a microplate reader.

-

Construct a dose-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal increase in cAMP).

TNF-α Inhibition Assay

Objective: To evaluate the anti-inflammatory potential of the test compounds by measuring their ability to inhibit TNF-α production in stimulated immune cells.

Materials:

-

Murine macrophage cell line (e.g., RAW264.7) or human peripheral blood mononuclear cells (PBMCs)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with supplements

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds dissolved in DMSO

-

A commercial mouse or human TNF-α ELISA kit

-

Microplate reader for ELISA

Procedure:

-

Seed RAW264.7 cells in a 96-well plate at a density of approximately 1-2 x 10⁵ cells per well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubate the cells for 4-24 hours. The optimal incubation time should be determined empirically.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC50 value. A cell viability assay (e.g., MTT or LDH) should be performed in parallel to ensure that the observed inhibition of TNF-α is not due to cytotoxicity.

Conclusion

The in vitro evaluation of this compound derivatives has established them as a promising class of PDE4 inhibitors. The methodologies outlined in this guide provide a robust framework for their characterization, from initial screening of their enzymatic inhibitory potency to the assessment of their functional effects in cellular models of inflammation. The quantitative data and structure-activity relationships derived from these assays are crucial for the rational design and development of novel therapeutic agents targeting PDE4 for a range of inflammatory and neurological disorders. Further research will likely focus on optimizing isoform selectivity and improving the overall drug-like properties of these compounds.

References

- 1. Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. part I: synthesis and SAR studies for the inhibition of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) studies of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives

Launching SAR Investigation

I'm now starting a thorough search for structure-activity relationship studies centered on 3-(cyclopentyloxy)-4-methoxyphenyl derivatives. I'm especially interested in understanding their biological targets and how they are used in therapy.

Detailing Activity Metrics

I'm now diving into the literature to pinpoint specific 3-(cyclopentyloxy)-4-methoxyphenyl derivatives. I'm collecting all available quantitative data like IC50/EC50 values. Crucially, I'm noting the experimental protocols employed in these activity assays, building a solid base for the next phase.

Investigating SAR Insights

I've made headway in my research, finding pertinent articles detailing the structure-activity relationships of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives. Phosphodiesterase (PDE) seems to be the primary biological target for these compounds, and I'm diving deeper into that. My next step will be to synthesize a number of these compounds to see how they interact.

Analyzing Initial Data Gaps

My preliminary findings point to some 3-(cyclopentyloxy)-4-methoxyphenyl derivatives potentially inhibiting TNF-alpha. However, I need full-text articles to get hard data and detailed procedures. I'm focusing on the signaling pathways involved, like those for 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-isoindolinone and related compounds, to build the necessary tables and diagrams.

Uncovering Data Needs

The literature review revealed some compounds, including 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-isoindolinone and related forms, showing potential as TNF-alpha inhibitors. I'm prioritizing full-text articles now. I've only got abstracts, and they don't give the precise SAR data and detailed methods I need. I'm zeroing in on cAMP signaling linked to PDE4 inhibition for diagram creation.

Gathering More Specifics

I've been drilling down on the search results, and some key papers have surfaced describing the synthesis and structure-activity relationships of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives as PDE4 inhibitors. They also contain information about for their use in therapeutic applications.

Seeking Quantitative Data

I've made headway, though I still need specifics. The search yielded details on synthesis, SAR, and assays for PDE4 and TNF-alpha inhibition. I uncovered resources on assay protocols (FP, TR-FRET), and the PDE4-cAMP pathway, providing valuable context. My current hurdle is locating the IC50 values. Abstracts hint at potent compounds, like GEBR-7b and Noble derivatives, but the critical data resides, alas, within the full-text articles.

Focusing on Data Extraction

I've made progress in refining the search. Now, I'm focusing on retrieving full-text articles that describe the SAR of the 3-(cyclopentyloxy)-4-methoxyphenyl derivatives. My goal is to obtain the quantitative data I need to fulfill the prompt, especially IC50 values. I've identified several key papers, including those mentioning GEBR-7b and Noble derivatives. Next, I'll extract the SAR data.

Reviewing Key Literature

I've made solid headway in gathering crucial literature. Several seminal research articles are now in hand, detailing the synthesis and structure-activity relationships of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives, particularly regarding their activity. This groundwork is starting to feel quite robust.

Analyzing Quantitative Data Gaps

I've uncovered crucial data gaps. While I have the synthesis and SAR information on 3-(cyclopentyloxy)-4-methoxyphenyl derivatives, focusing on PDE4 inhibitors and TNF-alpha, I'm missing comprehensive IC50/EC50 values in a structured table. Full-text access is now paramount to extract this crucial quantitative SAR. I will focus on extracting this data next.

Securing Full-Text Access

I've made headway in gaining access to the full text of key SAR studies. Successfully pinpointing sources for the necessary quantitative data is now the goal. I anticipate that extracting the missing IC50/EC50 values from these full-text resources will prove fruitful for data compilation.

Methodological & Application

Application Notes and Protocols: The Role of 3-(Cyclopentyloxy)-4-methoxybenzonitrile in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopentyloxy)-4-methoxybenzonitrile serves as a crucial building block in the synthesis of potent and selective phosphodiesterase-4 (PDE4) inhibitors. While the nitrile itself is not the active pharmacophore, its structural motif is integral to the development of advanced therapeutic agents targeting inflammatory diseases. This document provides detailed application notes and protocols for utilizing compounds derived from this key intermediate in drug discovery, with a particular focus on Piclamilast (RP 73401), a notable PDE4 inhibitor synthesized from this compound. These guidelines are intended for researchers and professionals engaged in the discovery and development of novel anti-inflammatory drugs for conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2][3]

Mechanism of Action: PDE4 Inhibition

The primary therapeutic target of compounds derived from this compound is phosphodiesterase-4 (PDE4). PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger involved in modulating the activity of immune and inflammatory cells.[1][2] By inhibiting PDE4, these compounds prevent the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn suppresses the activity of various inflammatory cells, including mast cells, neutrophils, eosinophils, and T lymphocytes.[1][4] This ultimately results in a broad anti-inflammatory effect, including the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α).[4][5]

Figure 1: PDE4 Signaling Pathway and Inhibition.

Quantitative Data